molecular formula C10H21NO6S B037850 [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate CAS No. 6891-44-7

[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate

Cat. No.: B037850
CAS No.: 6891-44-7
M. Wt: 283.34 g/mol
InChI Key: IHBKAGRPNRKYAO-UHFFFAOYSA-M
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Description

[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate is a quaternary ammonium compound with the molecular formula C10H21NO6S. It is commonly used in various industrial and scientific applications due to its unique chemical properties, including its ability to form polymers and its cationic nature .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of amphiphilic graft copolymers . These polymers are used for the delivery of pharmaceutical ionic drugs , suggesting that the compound may interact with drug molecules and biological membranes.

Mode of Action

The compound interacts with its targets through its cationic nature . It forms a part of the side chains of the amphiphilic graft copolymers . The interaction of the compound with its targets results in the formation of these polymers, which can encapsulate drug molecules and facilitate their delivery .

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of amphiphilic graft copolymers . These polymers can encapsulate drug molecules and facilitate their delivery , which may affect various biochemical pathways depending on the specific drug being delivered.

Pharmacokinetics

As a part of amphiphilic graft copolymers, the compound may influence the bioavailability of encapsulated drugs .

Result of Action

It’s known that the compound is used in the synthesis of amphiphilic graft copolymers . These polymers can encapsulate drug molecules and facilitate their delivery , which can result in the therapeutic effects of the encapsulated drugs.

Action Environment

The action, efficacy, and stability of [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate can be influenced by various environmental factors. For instance, the compound is soluble in water , which suggests that its action and stability can be affected by the presence of water. Furthermore, the compound is heat-stable , which suggests that it can maintain its action and stability under high-temperature conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate typically involves the reaction of [2-(Methacryloyloxy)ethyl]trimethylammonium chloride with methyl sulfate. The reaction is carried out in an aqueous solution, often with the presence of stabilizers such as monomethyl ether hydroquinone to prevent unwanted polymerization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include radical initiators like ammonium persulfate for polymerization and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include cationic polymers and substituted derivatives of the original compound, which have applications in different fields .

Properties

IUPAC Name

methyl sulfate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO2.CH4O4S/c1-8(2)9(11)12-7-6-10(3,4)5;1-5-6(2,3)4/h1,6-7H2,2-5H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBKAGRPNRKYAO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(C)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27103-90-8, Array
Record name Polyquaternium 14
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27103-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EINECS 229-995-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006891447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0040258
Record name Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate
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Molecular Weight

283.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6891-44-7
Record name Methacryloyloxyethyltrimethylammonium methyl sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6891-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EINECS 229-995-1
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(methacryloyloxy)ethyl]trimethylammonium methyl sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.268
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2-(METHACRYLOYLOXY)ETHYL)TRIMETHYLAMMONIUM METHYL SULFATE
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Q & A

Q1: How does the counterion in METMS affect its polymerization with chitosan and the properties of the resulting hydrogel?

A1: Research indicates that the counterion associated with METMS plays a crucial role in its polymerization with chitosan. A study comparing METMS with [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC) found that the counterion (methyl sulfate vs. chloride) impacted both the polymerization performance and the characteristics of the resulting chitosan-based hydrogels. [] Specifically, the choice of counterion affected the cationic charge density of the final hydrogel. The study also found that the counterion significantly influenced the water uptake and swelling properties of the hydrogel, as well as its ability to adsorb anionic dyes. [] This highlights the importance of counterion selection when designing hydrogels with specific properties.

Q2: Can METMS be used to modify the properties of natural polymers besides chitosan?

A2: Yes, METMS has shown promising results in modifying other natural polymers like xylan. [] Researchers successfully polymerized xylan with METMS in a semi-dry process, creating a cationic xylan derivative with a high charge density. [] This modification significantly enhanced the adsorption of the xylan derivative onto kaolin, making it a potential candidate for applications like wastewater treatment. []

Q3: What analytical techniques are commonly employed to characterize polymers synthesized using METMS?

A3: Various analytical techniques are used to characterize polymers synthesized with METMS, providing insights into their structure and properties. Common techniques include:

  • Elemental Analysis: Used to determine the elemental composition of the polymer, confirming successful incorporation of METMS. []
  • Gel Permeation Chromatography (GPC): Determines the molecular weight and distribution of the synthesized polymer. []
  • Fourier Transform Infrared Spectroscopy (FTIR): Identifies specific functional groups present in the polymer and confirms the formation of new bonds during polymerization. [, ]
  • X-ray Diffraction (XRD): Provides information about the crystallinity and morphology of the polymer. []
  • Differential Scanning Calorimetry (DSC): Measures the thermal transitions of the polymer, such as glass transition temperature and melting point, which can be influenced by the incorporation of METMS. []
  • Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer by measuring weight loss as a function of temperature. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the polymer, including the arrangement of atoms and the presence of specific chemical environments. []

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